molecular formula C21H26N2O3S2 B5125691 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide

カタログ番号 B5125691
分子量: 418.6 g/mol
InChIキー: QHJBLYGAOKWSSX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied due to its potential therapeutic applications. ESI-09 has been shown to inhibit the activity of a specific type of ion channel, called the TMEM16A channel, which is involved in a variety of physiological processes.

作用機序

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide inhibits the activity of the TMEM16A channel by binding to a specific site on the channel protein. The TMEM16A channel is involved in the regulation of ion and water transport across cell membranes, and its activity is important for a variety of physiological processes. By inhibiting the activity of this channel, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide can affect these physiological processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific disease or condition being studied. In cystic fibrosis, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide has been shown to reduce mucus production and improve lung function. In asthma, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide has been shown to reduce airway smooth muscle contraction and improve lung function. In hypertension, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide has been shown to reduce blood pressure by relaxing blood vessels. In cancer, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide has been shown to inhibit the growth and proliferation of cancer cells.

実験室実験の利点と制限

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide has several advantages for lab experiments, including its high potency and specificity for the TMEM16A channel. However, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

将来の方向性

There are several future directions for the study of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide, including its potential therapeutic applications in other diseases, such as inflammatory bowel disease and chronic obstructive pulmonary disease. Additionally, further studies are needed to determine the optimal dosage and administration route for N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide, as well as its potential side effects and toxicity. Finally, the development of more potent and selective inhibitors of the TMEM16A channel could potentially lead to the development of more effective therapies for a variety of diseases.

合成法

The synthesis of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide involves several steps, including the reaction of 4-nitrobenzenesulfonyl chloride with cyclohexylamine to form N-(4-nitrophenyl)cyclohexylamine. This intermediate is then reacted with ethyl mercaptan to form N-(4-nitrophenyl)-2-(ethylthio)cyclohexylamine. Finally, the nitro group is reduced to an amino group using palladium on carbon and hydrogen gas, resulting in the formation of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide.

科学的研究の応用

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cystic fibrosis, asthma, hypertension, and cancer. In cystic fibrosis, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide has been shown to inhibit the activity of the TMEM16A channel, which is involved in the production of mucus in the lungs. By inhibiting this channel, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide could potentially reduce mucus production and improve lung function in cystic fibrosis patients. In asthma, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide has been shown to inhibit airway smooth muscle contraction, which could potentially reduce the symptoms of asthma. In hypertension, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide has been shown to reduce blood pressure by inhibiting the activity of the TMEM16A channel in blood vessels. In cancer, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of the TMEM16A channel.

特性

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S2/c1-2-27-20-11-7-6-10-19(20)21(24)22-16-12-14-18(15-13-16)28(25,26)23-17-8-4-3-5-9-17/h6-7,10-15,17,23H,2-5,8-9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJBLYGAOKWSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(cyclohexylsulfamoyl)phenyl]-2-(ethylsulfanyl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。